molecular formula C16H16N2O2S B2466314 N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941919-16-0

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide

Katalognummer B2466314
CAS-Nummer: 941919-16-0
Molekulargewicht: 300.38
InChI-Schlüssel: WMAHDYXXIVRNTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide” is a compound that is related to Apixaban, a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases . The molecular formula for this compound is C25H25N5O4 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

One significant application of compounds structurally related to N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is in the development of selective kinase inhibitors. These compounds have shown potent activity against specific kinases, which are crucial targets in cancer therapy and other diseases. For instance, the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily has been reported, highlighting the importance of structural derivatives in medicinal chemistry and drug development processes (Schroeder et al., 2009).

Antimicrobial Activity

Thiophene derivatives, including those structurally related to this compound, have been evaluated for their antimicrobial properties. Studies have synthesized various derivatives and tested their antinociceptive activities, showing promising results in developing new antimicrobial agents. For example, the synthesis and antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been explored, indicating the potential of these compounds in addressing pain and infection (Shipilovskikh et al., 2020).

Molecular Docking Studies

The structural versatility of compounds like this compound makes them suitable candidates for molecular docking studies. These studies aim to predict the interaction between such compounds and target proteins, providing insights into their potential as therapeutic agents. For example, the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was investigated, including molecular docking studies to understand its binding with a lung cancer protein, showcasing the utility of these compounds in drug design and discovery processes (Çakmak et al., 2022).

Wirkmechanismus

Target of Action

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a direct inhibitor of the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .

Mode of Action

This compound interacts with FXa in a competitive manner, binding in the active site of the enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

The inhibition of FXa by this compound affects the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, which in turn leads to a decrease in platelet aggregation .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in an antithrombotic effect, which has been demonstrated in pre-clinical studies of apixaban in animal models .

Action Environment

Eigenschaften

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHDYXXIVRNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.